molecular formula C9H12N2 B1212484 (R)-3-(Pyrrolidin-2-yl)pyridine CAS No. 7076-23-5

(R)-3-(Pyrrolidin-2-yl)pyridine

Cat. No.: B1212484
CAS No.: 7076-23-5
M. Wt: 148.2 g/mol
InChI Key: MYKUKUCHPMASKF-SECBINFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

®-3-(Pyrrolidin-2-yl)pyridine can be synthesized from myosmine, a naturally occurring alkaloid found in tobacco. The synthesis involves several steps, including the reduction of myosmine to ®-nornicotine. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of ®-3-(Pyrrolidin-2-yl)pyridine may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of myosmine using a palladium catalyst. This method allows for the efficient production of ®-nornicotine with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-(Pyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of nicotinoids, which are insecticides derived from nicotine.

    Biology: Studied for its role as a metabolite of nicotine and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic applications, including its effects on the central nervous system.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the central nervous system. As a metabolite of nicotine, it binds to these receptors, leading to the release of neurotransmitters such as dopamine and serotonin. This interaction is responsible for its psychoactive effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(Pyrrolidin-2-yl)pyridine is unique due to its specific ®-configuration, which imparts distinct pharmacological properties compared to its (S)-enantiomer. Its role as a metabolite of nicotine and its interaction with nicotinic acetylcholine receptors make it a compound of significant interest in both scientific research and industrial applications .

Properties

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKUKUCHPMASKF-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317087
Record name (R)-Nornicotine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7076-23-5
Record name (R)-Nornicotine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7076-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(2R)-2-pyrrolidinyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Nornicotine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(pyrrolidin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

Myosmine (32 g, 0.219 mol) was dissolved in 150 ml of methanol and hydrogenated at atmospheric pressure with 1.3 g of 10% palladium on carbon as catalyst. After 5 hours the mixture was filtered and the filtrate was concentrated to get a brown solid (32 g, 94.9% purity by GC). It was further purified by vacuum distillation at 0.1 mm Hg to get pure nornicotine (27.46 g, 84.7% yield, 97.5% purity by GC). 1H NMR (CDCl3): δ 1.66-2.72 (2H, m), 3.0 (2H, m), 4.13 (1H, t), 7.24 (1H, m), 7.69 (1H, dt), 8.46 (1H, dd), and 8.59 (1H, d). 13C-NMR (CDCl3): δ 148.4, 148.1, 140.16, 134.1, 123.3, 60.0, 46.8, 34.2, and 25.4. IR: 3291, 2960, 1641, 1578 Cm−1.
Quantity
32 g
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reactant
Reaction Step One
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150 mL
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solvent
Reaction Step One
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1.3 g
Type
catalyst
Reaction Step One
Yield
84.7%

Synthesis routes and methods II

Procedure details

(J. Org. Chem., 1982, 47, 4165-4167). Hatton et al. used palladium on activated carbon in methanol to reduce myosmine labeled with stable isotope, [6−2H]-myosmine to [6−2H]-nornicotine (J. Label Compd. Radiopharm. 2009, 52, 117-122). After screening a number of catalysts, we selected palladium on carbon with methanol as medium. After general workup, the pure (R,S)-nornicotine was isolated by high vacuum distillation in high yields and high purity. Conversion of (R,S)-nornicotine to (R,S)-nicotine was carried out by N-methylation using formaldehyde and formic acid as reported in the literature (J. Amer. Chem. Soc., 1993, 115, 381-387).
Quantity
0 (± 1) mol
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[Compound]
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[6−2H]-myosmine
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Name
[6−2H]-nornicotine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Pyrrolidin-2-yl)pyridine
Reactant of Route 2
(R)-3-(Pyrrolidin-2-yl)pyridine
Reactant of Route 3
(R)-3-(Pyrrolidin-2-yl)pyridine
Reactant of Route 4
(R)-3-(Pyrrolidin-2-yl)pyridine
Reactant of Route 5
(R)-3-(Pyrrolidin-2-yl)pyridine
Reactant of Route 6
(R)-3-(Pyrrolidin-2-yl)pyridine

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